2-(3-Chlorophenoxy)-3-methylbutanoic acid
Overview
Description
2-(3-Chlorophenoxy)-3-methylbutanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone
Scientific Research Applications
2-(3-Chlorophenoxy)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation and herbicide development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various agrochemicals and other industrial products.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(3-Chlorophenoxy)-3-methylbutanoic acid plays a crucial role in biochemical reactions, particularly as a chiral phenoxy acid herbicide . It interacts with enzymes such as cyclodextrin, which is used in enantiomeric resolution through electrokinetic chromatography . The compound’s interactions with these enzymes and proteins are essential for its function as a growth regulator in plants .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, it acts as a growth regulator, influencing cell signaling pathways and gene expression . The compound has been shown to increase fruit size and weight in pineapples and peaches, indicating its impact on cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It functions as an enzyme inhibitor, affecting the activity of enzymes involved in growth regulation . The compound’s ability to modulate gene expression further underscores its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions but may degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in plant growth and development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it acts as a growth regulator without significant adverse effects . Higher doses can lead to toxicity and adverse effects, highlighting the importance of dosage control in its application .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is critical for its function as a growth regulator and herbicide .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in regulating cellular processes and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-3-methylbutanoic acid typically involves the reaction of 3-chlorophenol with 3-methylbutanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the butanoic acid derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. In the context of plant growth regulation, it may mimic natural plant hormones, leading to altered growth patterns. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: This compound is structurally similar but has a propionic acid backbone instead of a butanoic acid backbone.
4-Chlorophenoxyacetic acid: Another related compound with a different substitution pattern on the phenoxy group.
Uniqueness
2-(3-Chlorophenoxy)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylbutanoic acid backbone differentiates it from other phenoxy acids, potentially leading to unique applications and reactivity profiles.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)10(11(13)14)15-9-5-3-4-8(12)6-9/h3-7,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVQYOLEDJCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269275 | |
Record name | 2-(3-Chlorophenoxy)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019372-32-7 | |
Record name | 2-(3-Chlorophenoxy)-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019372-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenoxy)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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